PF-04995274 is a chemical compound classified as a selective partial agonist of the serotonin 4 receptor. This compound has been investigated primarily for its potential therapeutic applications in treating various stress-induced affective disorders and cognitive impairments. Its design focuses on enhancing serotonergic activity, which is believed to play a crucial role in mood regulation and cognitive function.
The synthesis of PF-04995274 involves several complex chemical reactions. A notable method includes the use of tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate as a starting material. The synthesis process typically occurs in a multi-step reaction involving the following key stages:
PF-04995274 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. It can be represented by its chemical formula, which encapsulates its structural features:
The structure includes a piperidine ring, which is integral to its activity at serotonin receptors, alongside various substituents that enhance its selectivity and potency .
PF-04995274 participates in various chemical reactions typical of serotonin receptor agonists. These include:
These reactions are essential for understanding the pharmacokinetics of PF-04995274 and its interactions within biological systems .
PF-04995274 acts primarily as a partial agonist at the serotonin 4 receptor, leading to several neurophysiological effects:
This mechanism highlights the compound's role in modulating mood and cognition through serotonergic pathways.
PF-04995274 exhibits several notable physical and chemical properties:
These properties are fundamental for formulating effective drug delivery systems .
PF-04995274 has been explored for several scientific applications:
The serotonin 5-HT~4~ receptor (5-HT~4~R) belongs to the G protein-coupled receptor (GPCR) superfamily and is coupled to G~s~ proteins that stimulate intracellular cAMP production. This receptor exhibits widespread distribution in both the central nervous system (CNS; hippocampus, frontal cortex, basal ganglia) and peripheral tissues (gastrointestinal tract, heart) [5] [7]. Its activation triggers diverse physiological effects, including:
A critical neuroprotective mechanism involves 5-HT~4~R-mediated promotion of non-amyloidogenic amyloid precursor protein (APP) processing. This shifts APP cleavage toward soluble APPα (sAPPα) production—a neurotrophic factor—while simultaneously reducing β-amyloid plaque formation [2] [5]. Clinically, 5-HT~4~R agonists have been used for gastrointestinal disorders (e.g., cisapride, tegaserod), though their therapeutic potential in CNS disorders remains investigational due to historical cardiovascular safety concerns associated with non-selective agents [5] [8].
Table 1: 5-HT~4~ Receptor Subtype Affinity Profile of PF-04995274
Receptor Subtype | Species | EC₅₀ (nM) | K~i~ (nM) |
---|---|---|---|
5-HT~4A~ | Human | 0.47 | 0.36 |
5-HT~4B~ | Human | 0.36 | 0.46 |
5-HT~4D~ | Human | 0.37 | 0.15 |
5-HT~4E~ | Human | 0.26 | 0.32 |
5-HT~4S~ | Rat | 0.59 | 0.30 |
5-HT~4L~ | Rat | 0.65 | ND |
Data derived from radioligand binding (K~i~) and functional cAMP assays (EC₅₀) [1] [6]
PF-04995274 (C~23~H~32~N~2~O~6~, MW 432.5 g/mol) emerged from Pfizer's medicinal chemistry program as a high-affinity partial agonist targeting 5-HT~4~ receptors. Its development was motivated by the need for brain-penetrant agonists with improved selectivity over cardiovascular targets (e.g., hERG channels, 5-HT~1~, 5-HT~2~ receptors) [3] [8]. Key structural features include:
Pharmacological characterization revealed exceptional binding affinity across human and rat 5-HT~4~ receptor isoforms (K~i~ = 0.15–0.46 nM), with partial agonist efficacy (EC₅₀ = 0.26–0.65 nM) [1] [6]. Crucially, PF-04995274 exhibits significant blood-brain barrier penetration, confirmed in rodent studies where it attenuated fear-conditioned responses at 3–10 mg/kg intravenous doses [1] [6]. Despite promising preclinical data, Pfizer discontinued Phase I development for undisclosed reasons, though the compound remains a key pharmacological tool [4] [8].
Table 2: Physicochemical and Pharmacokinetic Properties of PF-04995274
Property | Value |
---|---|
Molecular Formula | C~23~H~32~N~2~O~6~ |
Molecular Weight | 432.51 g/mol |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 86.4 Ų |
XLogP | 2.21 |
CAS Registry Number | 1331782-27-4 |
Structural data from ligand databases and chemical registries [3] [8]
The 5-HT~4~ receptor represents a multi-faceted therapeutic target for Alzheimer's disease (AD) and related cognitive disorders through three interconnected mechanisms:
Neuroprotective Effects:Agonist-stimulated 5-HT~4~R signaling increases α-secretase activity, elevating sAPPα production by 30–40% in neuronal cultures. sAPPα demonstrates neurotrophic properties and protects against β-amyloid toxicity [2] [5]. Chronic 5-HT~4~R activation in transgenic AD models reduces amyloid plaque deposition and cortical atrophy [2].
Mood Regulation:Preclinical evidence suggests 5-HT~4~R agonists may modulate emotional processing. In murine studies, PF-04995274 (10 mg/kg IV) reduced stress-induced depressive-like behaviors during forced swim tests [1]. However, a clinical trial in medicated treatment-resistant depression patients (15 mg/day for 7 days) showed no significant improvement in emotional processing tasks, suggesting complex translational challenges [9].
Table 3: Therapeutic Mechanisms of 5-HT~4~ Agonism in Alzheimer’s Disease
Mechanism | Biological Effect | Experimental Evidence |
---|---|---|
sAPPα Secretion | ↑ Non-amyloidogenic APP cleavage | 30-40% increase in neuronal cultures [2] |
Acetylcholine Modulation | ↑ Hippocampal ACh release | Microdialysis in rodents [7] |
Synaptic Plasticity | ↑ Long-term potentiation (LTP) | Electrophysiology in hippocampal slices [10] |
Cognitive Performance | ↑ Accuracy in attentional tasks | 5-choice serial reaction time tests [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7